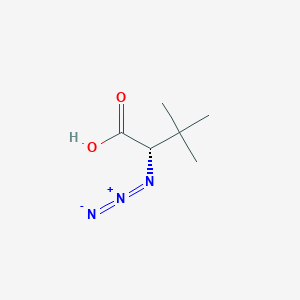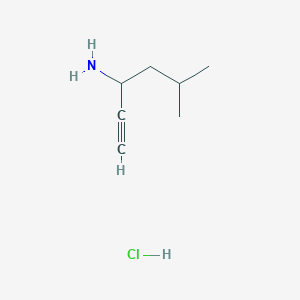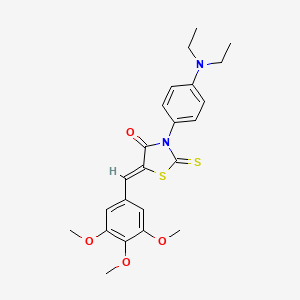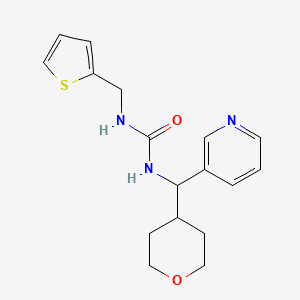
1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would provide an overview of the compound, including its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would describe the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This would outline the chemical reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of a broad range of heterocyclic compounds. Research has demonstrated its utility in creating pyridine and naphthyridine derivatives, offering a pathway to novel materials with potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2010).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess antimicrobial activity. Studies include the synthesis of novel pyrimidine derivatives, which have been evaluated for their potential in treating microbial infections, demonstrating the compound's role in the development of new antibacterial and antifungal agents (Reddy, C. S. Reddy, & Venugopal, 2003).
Metallo-Supramolecular Assemblies
Research has explored the assembly of metallo-supramolecular macrocycles using pyridine-substituted urea ligands. These studies underscore the potential of such compounds in the formation of complex structures that could have implications in catalysis, environmental remediation, and the development of nanomaterials (Troff et al., 2012).
Anticancer Agents
The compound has been involved in the design and synthesis of derivatives aimed at evaluating antiproliferative effects against various cancer cell lines. This research points to its potential application in developing new anticancer therapies, highlighting the compound's role in medicinal chemistry and drug discovery (Zhang et al., 2019).
Antiproliferative Activity
Further extending its application in cancer research, derivatives of this compound have been synthesized and tested for their antiproliferative activity on different cancer cell lines. The findings suggest that these derivatives could serve as promising candidates for novel anticancer drugs, underlining the compound’s significance in therapeutic agent development (Feng et al., 2020).
Safety And Hazards
This would detail the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Direcciones Futuras
This would discuss potential areas of future research or applications of the compound.
Propiedades
IUPAC Name |
1-[oxan-4-yl(pyridin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(19-12-15-4-2-10-23-15)20-16(13-5-8-22-9-6-13)14-3-1-7-18-11-14/h1-4,7,10-11,13,16H,5-6,8-9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEABWYLRQHLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

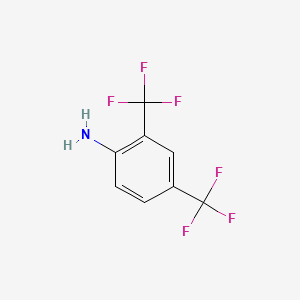
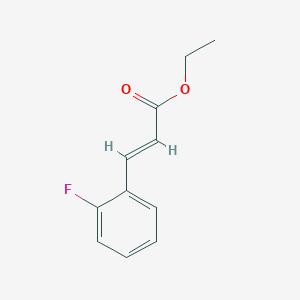
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
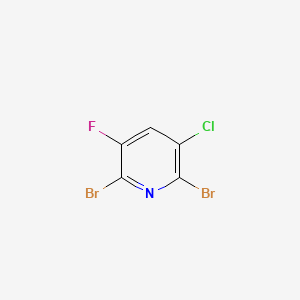
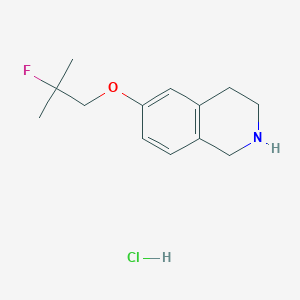
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2570214.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)
